molecular formula C6H10ClF2NO2 B6300707 (2R)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride CAS No. 2231665-48-6

(2R)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride

Cat. No. B6300707
CAS RN: 2231665-48-6
M. Wt: 201.60 g/mol
InChI Key: WQEJKUPAXINKOO-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2R)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride” is a chemical compound with the molecular formula C6H8F2O2 . It is also known as 2-(3,3-Difluorocyclobutyl)acetic acid .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 150.12 g/mol . Other physical and chemical properties such as density, index of refraction, boiling point, and flash point are also important for understanding the behavior of this compound .

Scientific Research Applications

Organic Acids in Industrial Applications

Applications and Advancements in Organic Acids

Organic acids, such as formic, acetic, citric, and lactic acids, have been extensively reviewed for their use in industrial applications, particularly in oil and gas operations for acidizing jobs. Their less corrosive nature compared to hydrochloric acid and ability to dissolve various minerals make them valuable in formation-damage removal, dissolution processes, and as corrosion inhibitors. These acids find applications beyond traditional uses, including in high-temperature operations and as sequestering agents (Alhamad et al., 2020).

Corrosion Inhibition

The use of organic inhibitors, especially in acidic solutions, for protecting metals and alloys from corrosion has been a subject of study. Heteroatoms (O, S, N, P) and π-electrons within these molecules play a crucial role in inhibiting metallic dissolution, showcasing the importance of organic compounds in industrial cleaning and maintenance processes (Goyal et al., 2018).

Analytical and Separation Techniques

Hydrophilic Interaction Chromatography (HILIC)

HILIC has been highlighted as an alternative to reversed-phase liquid chromatography for the separation of polar, weakly acidic, or basic samples. This technique is particularly useful in enhancing ionization for mass spectrometry analyses and can be applied to a wide range of compounds, including peptides, proteins, and various natural compounds. The diversity of stationary phases available for HILIC underscores its adaptability and potential for the analysis of complex organic acids (Jandera, 2011).

Pervaporation for Acetic Acid Separation

Pervaporation (PV) has been explored as an economical and environmentally friendly method for the separation of water-acetic acid mixtures, particularly relevant in the recycling of acetic acid from industrial wastewater. This review emphasizes the viability of PV over traditional distillation methods due to its energy efficiency and potential for integration into existing chemical production processes (Aminabhavi & Toti, 2003).

properties

IUPAC Name

(2R)-2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2.ClH/c7-6(8)1-3(2-6)4(9)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEJKUPAXINKOO-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CC1(F)F)[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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